molecular formula C5H4Cl2S B2381685 3-Chloro-4-(chloromethyl)thiophene CAS No. 1807164-09-5

3-Chloro-4-(chloromethyl)thiophene

Cat. No.: B2381685
CAS No.: 1807164-09-5
M. Wt: 167.05
InChI Key: ZOXGWNUGSGFNPT-UHFFFAOYSA-N
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Description

3-Chloro-4-(chloromethyl)thiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom. The presence of chlorine atoms at the 3 and 4 positions, along with a chloromethyl group, makes this compound particularly interesting for various chemical applications.

Mechanism of Action

Target of Action

3-Chloro-4-(chloromethyl)thiophene is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, organoboron groups, which are formally nucleophilic, are transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction is a key biochemical pathway affected by this compound . This reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The success of this reaction is due to the use of relatively stable, readily prepared, and generally environmentally benign organoboron reagents .

Pharmacokinetics

The compound’s role in the sm coupling reaction suggests that its bioavailability would be influenced by factors such as the stability of the organoboron reagents and the conditions under which the reaction takes place .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This reaction is crucial in the synthesis of a variety of organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as the reaction conditions and the nature of the organoboron reagents used . For example, the SM coupling reaction is known to be tolerant of a variety of functional groups and can proceed under exceptionally mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(chloromethyl)thiophene can be achieved through several methods. One common approach involves the halogenation of thiophene derivatives. For instance, starting from 3-chlorothiophene, a chloromethylation reaction can be performed using formaldehyde and hydrochloric acid under acidic conditions . Another method involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(chloromethyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Amino or thiol-substituted thiophenes.

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Methyl-substituted thiophenes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(chloromethyl)thiophene is unique due to the presence of both chlorine and chloromethyl groups, which provide a versatile platform for various chemical reactions and applications. Its reactivity and stability make it a valuable compound in synthetic chemistry and industrial applications .

Properties

IUPAC Name

3-chloro-4-(chloromethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2S/c6-1-4-2-8-3-5(4)7/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXGWNUGSGFNPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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